1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Description
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (CAS: 110843-98-6) is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane core esterified with two 1,2,2,6,6-pentamethyl-4-piperidinyl groups. The spiro architecture confers rigidity, while the bulky pentamethylpiperidinyl substituents enhance steric hindrance, a critical feature for its primary application as a light stabilizer in polymers . This compound is structurally optimized to absorb UV radiation and inhibit photodegradation, making it valuable in coatings, plastics, and automotive materials. Regulatory documents, such as the U.S. EPA’s TSCA Section 12(b) list, highlight its industrial significance and controlled export status .
Properties
CAS No. |
110843-98-6 |
|---|---|
Molecular Formula |
C31H54N2O6 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate |
InChI |
InChI=1S/C31H54N2O6/c1-26(2)16-22(17-27(3,4)32(26)9)38-24(34)30(20-36-31(37-21-30)14-12-11-13-15-31)25(35)39-23-18-28(5,6)33(10)29(7,8)19-23/h22-23H,11-21H2,1-10H3 |
InChI Key |
HBWIJRHOEJSLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:
Formation of the Spiro Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or diol, under acidic or basic conditions.
Introduction of Dioxane Rings: The dioxane rings are introduced via a condensation reaction with formaldehyde or other aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various esters, amides
Scientific Research Applications
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester involves its interaction with molecular targets through its ester and spiro functionalities. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their stability and activity . The bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups provide steric hindrance, enhancing the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is most closely compared to 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(2,2,6,6-tetramethyl-4-piperidinyl) ester (CAS: 110843-97-5), a structural analog with tetramethyl-substituted piperidinyl groups. Below is a detailed comparison:
Structural and Functional Differences
Key Research Findings
Performance Trade-offs : While the tetramethyl analog (Cyasorb UV 500) is preferred for balanced solubility and efficacy, the pentamethyl derivative may excel in extreme UV environments due to its superior hindrance .
Formulation Use : Both compounds are frequently blended with other stabilizers (e.g., spiroketal derivatives) in commercial formulations to synergize UV absorption and radical scavenging .
Other Structural Analogs
- Copolymers with Piperidinyl Esters (e.g., ): These incorporate spiroketal-piperidinyl moieties into polymer backbones for integrated stabilization but lack the discrete small-molecule advantages of the bis-esters.
Research and Industrial Relevance
- Commercial Use : The tetramethyl variant dominates markets like packaging and textiles, while the pentamethyl derivative is niche, targeting aerospace and automotive coatings .
- Regulatory Landscape : The pentamethyl ester’s EPA listing underscores its environmental and trade compliance requirements, necessitating stricter handling than its tetramethyl counterpart .
- Synthesis Challenges : The pentamethyl ester’s synthesis requires precise methyl group introduction, increasing production costs compared to the tetramethyl analog .
Biological Activity
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (CAS Number: 110843-98-6) is a compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.
Biological Activity
Antimicrobial Activity
Research has indicated that derivatives of dioxaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that certain structural modifications enhance their efficacy against various bacterial strains and fungi. The presence of the piperidine moiety in this compound may contribute to its bioactivity by interacting with microbial cell membranes or metabolic pathways.
Antioxidant Properties
Compounds similar to 1,5-dioxaspiro[5.5]undecane derivatives have been reported to possess antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and reducing cellular damage.
Potential Neuroprotective Effects
There is emerging evidence suggesting that compounds with spirocyclic structures can influence neurotransmitter systems. Specifically, the interaction with GABA receptors has been highlighted in some studies, indicating potential applications in neuroprotection and treatment of neurological disorders.
Table 1: Summary of Biological Activities
| Biological Activity | Reference | Findings |
|---|---|---|
| Antimicrobial | Katz et al., 1991 | Demonstrated activity against specific bacterial strains. |
| Antioxidant | Ekiert and Szopa, 2023 | Exhibited significant free radical scavenging ability. |
| Neuroprotective | Frølund et al., 2021 | Showed potential as GABA receptor modulators with low permeability. |
Case Study: Antimicrobial Efficacy
A study conducted by Katz et al. (1991) explored the antimicrobial efficacy of various dioxaspiro compounds. The results indicated that modifications to the ester groups significantly enhanced activity against Gram-positive bacteria, suggesting that structural optimization is key for improving bioactivity.
Case Study: Neuropharmacological Potential
Research by Frølund et al. (2021) investigated the effects of similar spirocyclic compounds on GABA receptors. The findings revealed that specific derivatives acted as competitive antagonists at GABA_A receptors, which could lead to new therapeutic avenues for conditions such as anxiety and epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
